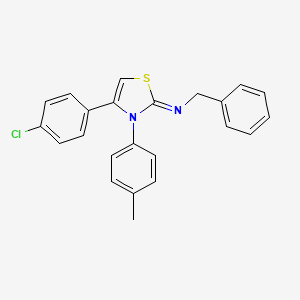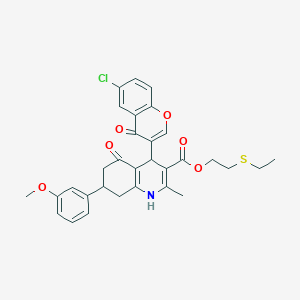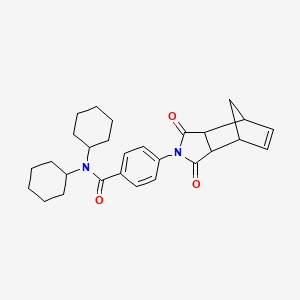![molecular formula C22H23F3N2O2 B11095965 1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11095965.png)
1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group and a pyrrolidine ring in its structure contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolidine ring may interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-butylphenyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(4-butylphenyl)-3-(3-(trifluoromethyl)phenyl)urea
Uniqueness
1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the combination of its trifluoromethyl group and pyrrolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23F3N2O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(4-butylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23F3N2O2/c1-2-3-5-15-8-10-19(11-9-15)27-14-16(12-20(27)28)21(29)26-18-7-4-6-17(13-18)22(23,24)25/h4,6-11,13,16H,2-3,5,12,14H2,1H3,(H,26,29) |
InChI Key |
AHQLAEDSPWSAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide](/img/structure/B11095888.png)
![4-Nitro-N-(3-oxo-3-{2-[(E)-1-phenylmethylidene]hydrazino}propyl)-1-benzenesulfonamide](/img/structure/B11095906.png)



![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B11095926.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11095929.png)
![5-amino-3-{(Z)-1-cyano-2-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11095933.png)
![4-chloro-2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11095936.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11095940.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11095946.png)
![4-bromo-2-chloro-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11095947.png)
![3-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4-methylbenzoic acid](/img/structure/B11095952.png)
